3-Formyl-1-benzothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that contains both a benzene ring and a thiophene ring fused together
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1-benzothiophene-2-carboxylic acid typically involves the formation of the benzothiophene core followed by functionalization at specific positions. One common method involves the cyclization of o-alkynylthiophenols with isocyanates under Rh-catalyzed conditions . Another approach includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The choice of method would depend on factors such as yield, cost, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Formyl-1-benzothiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 3-Carboxy-1-benzothiophene-2-carboxylic acid.
Reduction: 3-Hydroxymethyl-1-benzothiophene-2-carboxylic acid.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Formyl-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-Formyl-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would vary based on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzothiophene-3-carboxylic acid: Similar structure but lacks the formyl group.
3-Amino-1-benzothiophene-2-carbonitrile: Contains an amino group and a nitrile group instead of the formyl and carboxylic acid groups.
Uniqueness
3-Formyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the benzothiophene core
Biologische Aktivität
3-Formyl-1-benzothiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a benzothiophene ring with both formyl (−CHO) and carboxylic acid (−COOH) functional groups. Its molecular formula is C10H7O3S, contributing to its reactivity and biological potential.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of benzothiophene derivatives, including this compound. A study indicated that derivatives of benzothiophene exhibited significant activity against Mycobacterium tuberculosis (MTB) and multidrug-resistant strains. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against various strains of MTB, showing promise in treating tuberculosis .
Compound | MIC (μg/mL) | Activity |
---|---|---|
Compound A | 0.60 | Active against dormant MTB |
Compound B | 0.71 | Active against active MTB |
This compound | TBD | Under investigation |
Anticancer Activity
The anticancer potential of benzothiophene derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including HeLa cells. The selectivity index (SI) for certain derivatives was greater than 10, indicating low cytotoxicity to normal cells while effectively targeting cancer cells .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific biological targets such as enzymes and receptors. The presence of the formyl and carboxylic acid groups allows for hydrogen bonding and other interactions that can modulate enzyme activity or receptor binding .
Case Studies
- Antitubercular Activity : A study conducted on various benzothiophene derivatives found that compounds with specific substitutions on the benzothiophene ring exhibited enhanced antitubercular activity compared to standard drugs like rifampicin . This suggests that structural modifications can significantly influence biological efficacy.
- Antioxidant Properties : Other research indicated that certain derivatives possess antioxidant activities, which may contribute to their overall therapeutic profiles. The DPPH radical scavenging assay demonstrated effective antioxidant capabilities, enhancing their potential as multifunctional therapeutic agents .
Eigenschaften
Molekularformel |
C10H6O3S |
---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
3-formyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H6O3S/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-5H,(H,12,13) |
InChI-Schlüssel |
BSAQBQAGINLJJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.